molecular formula C41H50O11S3 B15143781 Apoptosis inducer 4

Apoptosis inducer 4

Cat. No.: B15143781
M. Wt: 815.0 g/mol
InChI Key: YHSJGRJMOHLQJH-QYNTZTPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apoptosis Inducer 4 is a compound known for its ability to selectively induce apoptosis, or programmed cell death, in malignant cells. This property makes it a promising candidate for cancer therapy, as it can target and eliminate cancer cells without affecting normal cells .

Chemical Reactions Analysis

Types of Reactions: Apoptosis Inducer 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and function within the cell.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteinase K for digestion and various buffers for maintaining the appropriate pH and ionic strength . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include digested peptides and activated proteins that can induce apoptosis in malignant cells .

Scientific Research Applications

Apoptosis Inducer 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein digestion and activation. In biology, it is employed to investigate the pathways involved in apoptosis and cell death. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity against malignant cells . In industry, it is used in the production of bioinsecticides and other biotechnological applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C41H50O11S3

Molecular Weight

815.0 g/mol

IUPAC Name

4-O-[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-15-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] 1-O-[6-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]hexyl] butanedioate

InChI

InChI=1S/C41H50O11S3/c1-23-27-13-14-29-39-22-50-41(47,36(46)34(39)38(3,4)18-17-30(39)51-24(2)42)40(29,35(23)45)37(27)52-32(44)16-15-31(43)49-20-8-6-5-7-19-48-26-11-9-25(10-12-26)28-21-33(53)55-54-28/h9-12,21,27,29-30,34,36-37,46-47H,1,5-8,13-20,22H2,2-4H3/t27-,29-,30-,34+,36-,37+,39+,40-,41+/m0/s1

InChI Key

YHSJGRJMOHLQJH-QYNTZTPGSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C

Origin of Product

United States

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